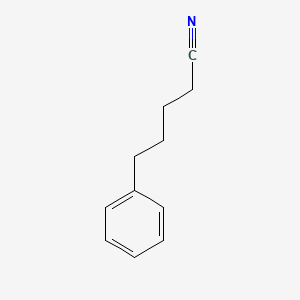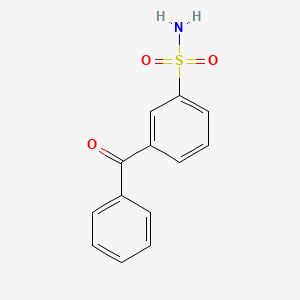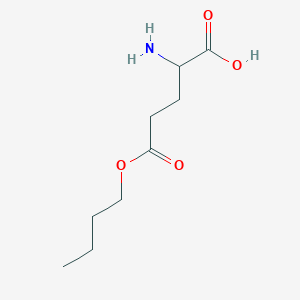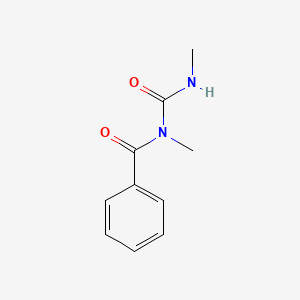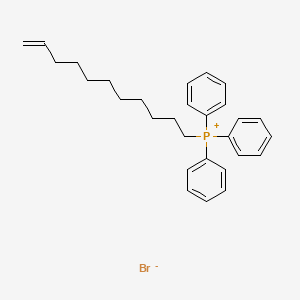
(10-Undecen-1-YL)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Undecen-1-YL)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H34BrP. It is known for its unique structure, which includes a triphenylphosphonium group attached to an undecenyl chain. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10-Undecen-1-YL)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 10-bromo-1-undecene. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: (10-Undecen-1-YL)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of corresponding phosphonium salts with different anions.
Scientific Research Applications
(10-Undecen-1-YL)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential use in targeting mitochondria due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (10-Undecen-1-YL)triphenylphosphonium bromide involves its ability to interact with biological membranes due to its lipophilic cationic nature. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This accumulation can disrupt mitochondrial function, leading to cell death, which is particularly useful in targeting cancer cells.
Comparison with Similar Compounds
Triphenylphosphonium bromide: Lacks the undecenyl chain, making it less lipophilic.
(10-Undecen-1-YL)triphenylphosphonium chloride: Similar structure but with a chloride ion instead of bromide.
(10-Undecen-1-YL)triphenylphosphonium iodide: Similar structure but with an iodide ion instead of bromide.
Uniqueness: (10-Undecen-1-YL)triphenylphosphonium bromide is unique due to its combination of a long alkyl chain and a triphenylphosphonium group, which enhances its lipophilicity and ability to target mitochondria. This makes it particularly useful in applications where mitochondrial targeting is desired.
Properties
CAS No. |
245752-24-3 |
|---|---|
Molecular Formula |
C29H36BrP |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
triphenyl(undec-10-enyl)phosphanium;bromide |
InChI |
InChI=1S/C29H36P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h2,10-18,20-25H,1,3-9,19,26H2;1H/q+1;/p-1 |
InChI Key |
CMFBANSBHDTZHS-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
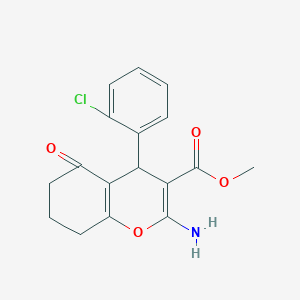
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
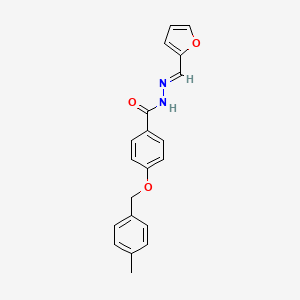
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)
